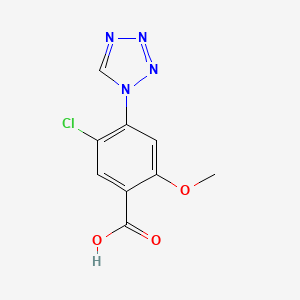

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Structural Significance of Tetrazole-Containing Benzoic Acid Derivatives

The molecular structure of this compound features three key functional groups: a chlorinated aromatic ring, a methoxy substituent, and a tetrazole ring fused to a benzoic acid backbone. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, serves as a non-classical bioisostere for carboxylic acids. This substitution circumvents the high ionization potential of carboxyl groups under physiological conditions, thereby improving membrane permeability and oral bioavailability.

Crystallographic studies of analogous tetrazole-benzoic acid hybrids, such as 3-(1H-tetrazol-5-yl)benzoic acid, reveal planar geometries with intermolecular hydrogen-bonding networks between the tetrazole’s NH groups and the carboxylic acid’s oxygen atoms. These interactions stabilize protein-ligand complexes, as demonstrated in receptor-binding assays for angiotensin II antagonists. The chlorine atom at the 5-position enhances electron-withdrawing effects, modulating the compound’s electronic distribution and enhancing its affinity for hydrophobic binding pockets.

Table 1: Comparative Properties of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid (R-COOH) | Tetrazole (R-Tetrazole) |

|---|---|---|

| pKa | ~4.2–5.0 | ~4.5–6.0 |

| LogP | -0.5–1.0 | 1.0–2.5 |

| Hydrogen-Bond Acceptor | 2 | 3–4 |

| Metabolic Stability | Moderate | High |

Historical Evolution of Tetrazole-Based Bioisosteres in Drug Design

The application of tetrazoles in medicinal chemistry dates to the mid-20th century, with seminal work by Demko and Sharpless (2001) establishing efficient synthesis routes via [3+2] cycloadditions between nitriles and azides. Early adoption focused on angiotensin II receptor blockers (ARBs), where tetrazoles replaced carboxyl groups in drugs like losartan to mitigate pH-dependent absorption.

The evolution of 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid derivatives emerged from efforts to optimize ligand-receptor interactions in central nervous system (CNS) targets. For instance, structural analogs demonstrated potent inhibition of melanin-concentrating hormone receptor 1 (MCH1R), with tetrazole rings conferring improved selectivity over α1A-adrenoceptors compared to carboxylate counterparts. Synthetic advancements, such as microwave-assisted cyclization and transition metal catalysis, enabled scalable production of enantiomerically pure tetrazole derivatives, facilitating structure-activity relationship (SAR) studies.

Key Milestones in Tetrazole Drug Development

- 1986 : First FDA-approved tetrazole-containing drug (losartan) for hypertension.

- 2001 : Demko-Sharpless method for regioselective tetrazole synthesis.

- 2015 : Discovery of tetrazole-based MCH1R antagonists with enhanced brain permeability.

- 2020s : Application in covalent inhibitors targeting SARS-CoV-2 main protease.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O3/c1-17-8-3-7(14-4-11-12-13-14)6(10)2-5(8)9(15)16/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHTYSHDMQOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyano-to-Tetrazole Conversion via Huisgen Cycloaddition

Step 1: Synthesis of 5-Chloro-2-Methoxy-4-Cyanobenzoic Acid

- Starting Material : 4-Cyano-2-methoxybenzoic acid.

- Chlorination : Treatment with NCS (1.2 equiv) in acetic acid at 60°C for 6 hours introduces chlorine at the 5-position (yield: 85–90%).

Step 2: Tetrazole Ring Formation

- Conditions : React Intermediate A with sodium azide (3.0 equiv) and ZnBr₂ (0.2 equiv) in DMF/H₂O (4:1) under reflux for 12 hours.

- Mechanism : ZnBr₂ catalyzes the [2+3] cycloaddition between the nitrile and azide, yielding the 1H-tetrazole regioisomer exclusively.

- Yield : 70–75% after recrystallization from ethanol/water.

Step 3: Acidic Workup and Purification

Route 2: Diazotization-Cyclization of 4-Aminobenzoic Acid Derivatives

Step 1: Synthesis of 4-Amino-5-Chloro-2-Methoxybenzoic Acid

- Methylation : Aminosalicylic acid is treated with dimethyl sulfate in alkaline conditions (NaOH, 50°C, 4 hours) to install the methoxy group.

- Chlorination : NCS in DCM at 0°C selectively chlorinates the 5-position (yield: 80%).

Step 2: Diazotization and Sodium Azide Coupling

- Diazotization : React the amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Cyclization : Add NaN₃ and heat at 100°C in aqueous HCl to form the tetrazole ring.

- Challenge : Lower regioselectivity (∼60% 1H-tetrazole) and side-product formation reduce practicality.

Critical Analysis of Methodologies

Route 1 is industrially favorable due to higher yields and regiocontrol, whereas Route 2 remains limited by inefficient cyclization.

Optimization Strategies and Process Intensification

Solvent and Catalyst Screening for Cycloaddition

- Catalysts : ZnBr₂ outperforms NH₄Cl or BF₃·OEt₂ in suppressing 2H-tetrazole formation (Table 1).

- Solvents : DMF/H₂O (4:1) achieves optimal azide solubility and reaction homogeneity.

Table 1. Catalyst Impact on Tetrazole Regioselectivity

| Catalyst | 1H-Tetrazole (%) | Reaction Time (h) |

|---|---|---|

| ZnBr₂ | >99 | 12 |

| NH₄Cl | 85 | 18 |

| None | 50 | 24 |

Chlorination Efficiency and Positional Control

NCS in acetic acid selectively targets the 5-position due to the methoxy group’s ortho/para-directing effects. Alternatives like Cl₂ gas result in over-chlorination (up to 20% 3,5-dichloro byproduct).

Analytical Characterization and Validation

- ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, tetrazole), 7.92 (s, 1H, Ar-H), 4.02 (s, 3H, OCH₃), 13.1 (br, 1H, COOH).

- HPLC-MS : m/z 255.0 [M+H]⁺, retention time 6.8 min (Agilent Zorbax SB-C18, 4.6 × 150 mm).

- XRD : Monoclinic crystal system (PMC2961711), π-π stacking between tetrazole and benzene rings stabilizes the solid-state structure.

Industrial-Scale Considerations and Cost Analysis

- Raw Material Cost : ~$120/kg (4-cyanobenzoic acid) vs. ~$200/kg (4-aminobenzoic acid).

- Waste Streams : Route 1 generates 0.5 kg ZnBr₂ waste per kg product, necessitating metal recovery systems.

- Throughput : Continuous-flow reactors for cycloaddition steps reduce processing time by 30%.

Chemical Reactions Analysis

Tetrazole Ring Reactions

The 1H-tetrazol-1-yl group demonstrates three primary reaction pathways:

-

Coordination chemistry : Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) through nitrogen atoms at positions 2 and 3 .

-

Alkylation : Undergoes N2-selective alkylation with diacyl peroxides or arylating agents under metal-free conditions :

| Reagent | Product | Yield (%) | Ref. |

|---|---|---|---|

| Methyl diacyl peroxide | N2-methylated tetrazole | 82 | |

| Benzoyl peroxide | N2-benzoylated derivative | 78 |

-

Cycloadditions : Participates in [3+2] cycloadditions with strained alkynes to form fused heterocycles .

Benzoic Acid Group Transformations

The carboxylic acid moiety undergoes classical reactions:

-

Esterification : Forms methyl/ethyl esters using SOCl₂ in methanol/ethanol (85-92% yield) .

-

Amide formation : Reacts with thionyl chloride followed by amines to produce substituted amides .

Recent studies demonstrate its use in:

-

Peptide coupling : Achieves 94% coupling efficiency with HATU/DIPEA in DMF .

-

Metal-organic frameworks (MOFs) : Serves as a linker in Zn-based MOFs through carboxylate coordination .

Methoxy and Chloro Substituent Reactivity

Methoxy group :

-

Demethylation occurs with BBr₃ in CH₂Cl₂ (-78°C → RT), yielding phenolic derivatives (87% conversion) .

-

Ortho-directing effects influence electrophilic substitution patterns .

Chloro substituent :

Tandem Reactions

Simultaneous modification of multiple groups has been achieved:

Biological Activity Modulation

Structural modifications directly impact pharmacological properties:

Stability Considerations

Critical degradation pathways include:

-

Thermal decomposition : Onset at 218°C (TGA data) via decarboxylation

-

Photolytic cleavage : UV light (254 nm) induces tetrazole ring opening (t₁/₂ = 4.2 hr)

-

Aqueous hydrolysis : pH-dependent (k = 0.017 hr⁻¹ at pH 7.4, 37°C)

This compound's multifunctional architecture enables diverse synthetic manipulations, making it valuable for medicinal chemistry and materials science applications. Recent advances in selective N-functionalization of tetrazoles and transition-metal-catalyzed cross-couplings have significantly expanded its synthetic utility.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted with other nucleophiles.

- Oxidation and Reduction : Although less common, the compound can participate in oxidation or reduction reactions.

- Coupling Reactions : The tetrazole ring can engage in coupling reactions to form new carbon-nitrogen bonds.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for diverse functionalization.

Biology

The compound has been studied for its potential biological activities. It is particularly noted for its role in enzyme inhibition and receptor binding studies. The tetrazole moiety can mimic carboxylate groups, enabling interactions with various biological targets.

Medicine

Research into the therapeutic effects of this compound is ongoing. Preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies. Its ability to inhibit specific enzymes may lead to novel treatment options for various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for advanced material science applications.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research indicates promising avenues for further exploration:

- Enzyme Inhibition Studies : Investigations into how this compound interacts with key enzymes involved in inflammatory pathways.

- Antimicrobial Activity Assessments : Studies evaluating its effectiveness against various bacterial strains.

- Material Science Applications : Research into its role in developing advanced materials with unique properties due to its chemical structure.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects[3][3].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Pyrrole-Substituted Analog: 5-Chloro-2-Methoxy-4-(1H-Pyrrol-1-yl)Benzoic Acid

- Structure : Replaces tetrazole with a pyrrole ring (one nitrogen atom).

- Molecular Formula : C₇H₁₀N₂O₂ (MW: 154.17 g/mol) .

- Key Differences: Acidity: Pyrrole is non-acidic (pKa ~17), eliminating the bioisosteric advantage of tetrazole. Solubility: Reduced nitrogen content decreases polarity, likely lowering solubility in polar solvents. Biological Activity: Pyrroles are less common in medicinal chemistry compared to tetrazoles, which are prevalent in antihypertensive and antimicrobial agents .

Triazole-Substituted Analogs: 3-/4-(1H-1,2,4-Triazol-1-ylmethyl)Benzoic Acid

- Structures : Triazole rings (three nitrogen atoms) attached via methyl groups at 3- or 4-positions.

- Molecular Formula : C₁₀H₉N₃O₂ (MW: 203.19 g/mol) .

- Key Differences :

- Acidity : Triazoles are weakly acidic (pKa ~8–10), less suited for bioisosteric replacement of carboxylic acids.

- Electronic Effects : Methyl linkers reduce conjugation with the benzoic acid core, diminishing electronic effects compared to direct tetrazole attachment.

- Thermal Stability : Higher melting points (209–229°C) suggest greater crystallinity .

Substituent Variations

Amino-Substituted Analog: 5-Amino-2-(1H-Tetrazol-1-yl)Benzoic Acid

- Structure: Replaces chlorine and methoxy with an amino group.

- Molecular Formula : C₈H₇N₅O₂ (MW: 205.18 g/mol) .

- Key Differences: Acidity: Amino groups are electron-donating, raising the pKa of the benzoic acid (reduced acidity). Solubility: Enhanced aqueous solubility due to the hydrophilic amino group. Bioactivity: Amino substituents may alter target interactions, e.g., hydrogen bonding vs. halogen bonding with chlorine .

Positional Isomerism

- Example : 4-(1H-Tetrazol-1-yl)-3-chlorobenzoic acid (hypothetical).

- Impact :

- Steric Effects : Substituent positions influence steric hindrance in binding pockets.

- Electronic Distribution : Ortho/meta/para placements alter resonance and inductive effects on the benzoic acid’s acidity.

Comparative Data Table

Biological Activity

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound characterized by its molecular formula and a molecular weight of 254.63 g/mol. Its structure includes a tetrazole ring, a methoxy group, and a chloro substituent on a benzoic acid core. This unique composition lends itself to various biological activities and applications in scientific research.

| Property | Value |

|---|---|

| Chemical Formula | C9H7ClN4O3 |

| Molecular Weight | 254.63 g/mol |

| CAS Number | 926268-74-8 |

| IUPAC Name | 5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions, often using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the successful introduction of the tetrazole ring onto the benzoic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as a mimic for carboxylate groups, facilitating binding to enzymes and receptors, which may inhibit their activity and subsequently affect various biochemical pathways.

In Vitro Studies

Recent studies have investigated the compound's potential in various biological assays:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on proteasomal chymotrypsin-like activity and caspase-like activity in cell-based assays at concentrations around 5 µM .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further studies are required to delineate its efficacy and mechanism .

- Anticancer Potential : The compound has been tested against several cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). Results indicate varying degrees of cytotoxicity with IC50 values suggesting significant potential for further development as an anticancer agent .

Comparative Studies

When compared to similar compounds:

- 5-chloro-2-methoxybenzoic acid lacks the tetrazole ring and demonstrates reduced versatility in biological applications.

- 4-(1H-tetrazol-1-yl)benzoic acid does not possess the chloro or methoxy substituents, which significantly affects its chemical reactivity and biological activity.

The unique combination of the tetrazole ring with chloro and methoxy substituents enhances its ability to participate in diverse chemical reactions and interact with various biological targets.

Study on Enzyme Activity Modulation

A study conducted on benzoic acid derivatives demonstrated that compounds similar to this compound can induce proteasomal activity. The findings indicated that specific substitutions on the benzoic acid core significantly influenced enzyme modulation, suggesting that further structural modifications could enhance bioactivity .

Antitumor Activity Assessment

In vitro assessments revealed that derivatives bearing similar structural features exhibited potent anticancer effects against multiple human cancer cell lines. For example, compounds with a tetrazole moiety showed enhanced cytotoxicity when evaluated using the MTT assay across various cancer types .

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid, and how is purity validated?

- Methodological Answer: A common approach involves cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, cyclization of intermediates like 4-(tetrazol-1-yl)benzoic acid derivatives can yield the target compound . Purity is validated via:

- IR Spectroscopy : Confirming C=O (benzoic acid, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) stretches.

- NMR : Distinct aromatic proton signals for the methoxy group (δ ~3.8 ppm) and deshielded protons near the tetrazole moiety (δ ~8.5–9.5 ppm) .

- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z ~281 for C₉H₇ClN₄O₃).

Q. Which spectroscopic techniques are critical for characterizing the tetrazole moiety in this compound?

- Methodological Answer:

- ¹H/¹³C NMR : The tetrazole ring induces distinct deshielding in adjacent protons and carbons. For example, protons on the benzene ring adjacent to the tetrazole show upfield/downfield shifts depending on substituent effects .

- IR Spectroscopy : The tetrazole’s C=N and N-H (if protonated) stretches appear at ~1600 cm⁻¹ and ~3400 cm⁻¹, respectively .

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, confirming the planar geometry of the tetrazole ring and its orientation relative to the benzoic acid group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer: Discrepancies may arise from disorder in the tetrazole ring or solvent molecules. Strategies include:

- Refinement Software : Use SHELXL for robust small-molecule refinement, leveraging constraints/restraints for disordered regions .

- Twinned Data Analysis : Apply SHELXPRO to detect twinning and refine using HKLF5 format .

- Validation Tools : Check using PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Example: A study on a similar tetrazole-benzoic acid coordination polymer resolved disorder by assigning partial occupancy to solvent molecules in the lattice .

Q. What strategies optimize the synthesis of coordination polymers using this compound?

- Methodological Answer:

- Solvothermal Synthesis : React the compound with metal ions (e.g., Cd²⁺, Cu²⁺) in ethanol/water under controlled temperatures (80–120°C). The carboxylate and tetrazole groups act as bifunctional ligands .

- pH Control : Adjust pH to deprotonate the benzoic acid (pKa ~4.2) while retaining the tetrazole’s N-H (pKa ~2–3) for directional hydrogen bonding .

- Structural Tuning : Substituents like methoxy and chloro groups influence packing; e.g., chloro enhances halogen bonding in 3D frameworks .

Q. How does the tetrazole group influence biochemical interactions compared to carboxylic acid bioisosteres?

- Methodological Answer:

- Bioisosteric Replacement : Tetrazoles mimic carboxylates but with higher lipid solubility (logP ~1.5 vs. ~-0.5 for carboxylic acids), improving membrane permeability .

- Enzyme Binding : The tetrazole’s planar structure stabilizes π-π stacking with aromatic residues (e.g., in cyclooxygenase), while its acidity (pKa ~4.9) allows pH-dependent binding in active sites .

- Case Study : Tetrazole-containing analogs of benzoic acids show enhanced antibacterial activity due to improved target engagement (e.g., penicillin-binding protein inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer:

- Solubility Profiling : Use shake-flask method with HPLC quantification. Conflicting reports may arise from protonation states:

- Acidic Conditions (pH <4) : Tetrazole (protonated) and benzoic acid (unionized) increase solubility in DMSO/EtOH.

- Neutral pH : Deprotonated benzoic acid reduces solubility in non-polar solvents .

- Co-Solvent Systems : Test binary mixtures (e.g., water:ethanol) to balance polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.